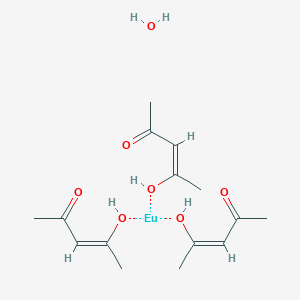
Europium(III) acetylacetonate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Europium(III) acetylacetonate hydrate: is a coordination compound with the chemical formula Eu(C₅H₇O₂)₃·xH₂O. It is a complex of europium, a rare earth element, with acetylacetonate ligands and water molecules. This compound is known for its luminescent properties and is widely used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Europium(III) acetylacetonate hydrate can be synthesized through the reaction of europium(III) chloride or europium(III) nitrate with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process includes the dissolution of europium salts in an appropriate solvent, followed by the addition of acetylacetone and a base. The mixture is stirred and heated to facilitate the reaction, and the product is isolated by filtration and drying .
化学反应分析
Types of Reactions: Europium(III) acetylacetonate hydrate undergoes various chemical reactions, including:
Complexation: It forms complexes with other ligands, such as trialkylbenzylammonium chloride, resulting in mixed-ligand complexes.
Thermal Decomposition: Upon heating, it decomposes to form europium oxide and acetylacetone.
Common Reagents and Conditions:
Complexation Reactions: Typically involve the use of organic solvents and additional ligands under mild conditions.
Thermal Decomposition: Requires heating under controlled temperatures to avoid complete degradation of the compound.
Major Products:
Complexation: Mixed-ligand complexes with enhanced luminescent properties.
Thermal Decomposition: Europium oxide and acetylacetone.
科学研究应用
Luminescent Materials
Properties and Mechanism:
Europium ions exhibit characteristic f-f electronic transitions that result in sharp emission lines when excited by light. Europium(III) acetylacetonate hydrate serves as an effective luminescent center due to its ability to coordinate europium ions within its structure. This coordination enhances the luminescence efficiency, making it suitable for various optical applications.
Applications:
- Biological Probes: By attaching biorecognition molecules to this compound, researchers can create luminescent probes for detecting specific biological targets such as proteins or DNA. Changes in luminescence upon binding allow for sensitive detection methods.
- Optical Devices: The compound is utilized in the development of optical devices due to its high luminescence efficiency and stability under UV light exposure .
Catalysis
This compound is employed as a catalyst in various chemical reactions due to its ability to form stable complexes with organic substrates.
Key Reactions:
- Synthesis of Nanostructures: In a study conducted at the Leibniz Institute for Solid State and Materials Research Dresden, europium(III) acetylacetonate was used in chemical vapor deposition (CVD) techniques to fabricate carbon nanostructures .
- Organic Synthesis: The compound acts as a catalyst in hydroxylation, hydrogenation, and isomerization reactions, facilitating the synthesis of low molecular weight unsaturated ketones and polymers .
Environmental Applications
Water Treatment:
The compound has been explored for its potential in water treatment processes, particularly in the removal of heavy metals through chelation mechanisms. Its ability to form stable complexes with metal ions enhances its effectiveness in environmental remediation efforts .
Case Study 1: Doping in Titania Matrix
A study investigated the doping of europium(III) acetylacetonate into a titania matrix using a sol-gel approach. The resulting Eu(acac)3-doped titania particles exhibited enhanced luminescence properties compared to undoped titania. The optimal doping ratio was found to significantly influence the luminescence intensity, demonstrating the importance of inter-molecular distance between dopants .
Case Study 2: Luminescent Nanomaterials
Research on lanthanide-doped nanomaterials highlighted the application of this compound in creating luminescent nanoparticles for biomedical imaging. These nanoparticles showed promising results in terms of biocompatibility and cellular uptake, indicating their potential use in targeted drug delivery systems .
作用机制
The luminescent properties of europium(III) acetylacetonate hydrate are attributed to the electronic transitions within the europium ion. The acetylacetonate ligands facilitate energy transfer to the europium ion, resulting in the emission of light. This process involves the absorption of energy by the ligands, followed by non-radiative transfer to the europium ion, which then emits light at characteristic wavelengths .
相似化合物的比较
- Gadolinium(III) acetylacetonate hydrate
- Terbium(III) acetylacetonate hydrate
- Neodymium(III) acetylacetonate hydrate
- Samarium(III) acetylacetonate hydrate
- Cerium(III) acetylacetonate hydrate
Uniqueness: Europium(III) acetylacetonate hydrate is unique due to its strong red luminescence, which is more intense compared to other lanthanide acetylacetonates. This makes it particularly valuable in applications requiring high luminescence efficiency, such as in display technologies and biomedical imaging .
属性
CAS 编号 |
181266-82-0 |
|---|---|
分子式 |
C15H26EuO7 |
分子量 |
470.33 g/mol |
IUPAC 名称 |
europium;(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;hydrate |
InChI |
InChI=1S/3C5H8O2.Eu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b2*4-3+;4-3-;; |
InChI 键 |
SBDZTTRWSNYRHZ-HXGNVLNTSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Eu] |
手性 SMILES |
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Eu] |
规范 SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Eu] |
同义词 |
Eu(acac)3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















